Xerantholide

Descripción

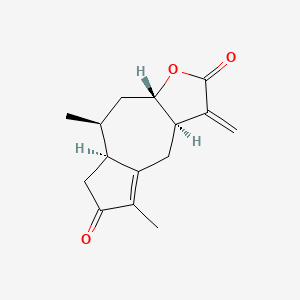

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

65017-97-2 |

|---|---|

Fórmula molecular |

C15H18O3 |

Peso molecular |

246.3 g/mol |

Nombre IUPAC |

(3aS,5S,5aS,9aR)-5,8-dimethyl-1-methylidene-4,5,5a,6,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O3/c1-7-4-14-12(9(3)15(17)18-14)5-11-8(2)13(16)6-10(7)11/h7,10,12,14H,3-6H2,1-2H3/t7-,10-,12+,14-/m0/s1 |

Clave InChI |

UQNONRHPSCIIJO-BNYHBGRESA-N |

SMILES |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

SMILES isomérico |

C[C@H]1C[C@H]2[C@H](CC3=C(C(=O)C[C@@H]13)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Xerantholide; |

Origen del producto |

United States |

Isolation and Structural Elucidation Methodologies of Xerantholide

Chromatographic Purification Techniques

Chromatography is the cornerstone of purification in natural product chemistry. The separation of Xerantholide from a crude plant extract is achieved by exploiting differences in the polarity of the constituent molecules. This is accomplished through a combination of Thin Layer Chromatography and Column Chromatography.

Thin Layer Chromatography (TLC) ApplicationsThin Layer Chromatography (TLC) serves as a rapid, qualitative tool in the isolation process of this compound.jetir.orgIts primary application is to monitor the progress of the more large-scale separation achieved by column chromatography.researchgate.netrjptonline.org

Fraction Analysis: Small aliquots from fractions collected during column chromatography are spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of hexane (B92381) and ethyl acetate.

Purity Assessment: By observing the number of spots that appear after visualization (e.g., under UV light or with a chemical stain), the purity of each fraction can be assessed. Fractions containing this compound will show a spot with a characteristic retention factor (Rf) value.

Method Development: TLC is invaluable for quickly optimizing the solvent system (mobile phase) that will provide the best separation of this compound on a chromatography column. northwestern.edu

Column Chromatography TechniquesColumn chromatography is the primary technique used for the preparative-scale purification of this compound from the crude extract.researchgate.netrjptonline.orgThe process involves a stationary phase, typically silica gel, packed into a glass column, and a liquid mobile phase that flows through it.japsonline.com

The separation mechanism is based on the principle of differential adsorption. scielo.br Non-polar compounds in the mixture have a weaker interaction with the polar silica gel and are eluted first with a non-polar solvent. As the polarity of the mobile phase is gradually increased (gradient elution), more polar compounds begin to move down the column. this compound, being a moderately polar sesquiterpene lactone, is eluted from the column in fractions of intermediate polarity. These fractions are collected, analyzed by TLC, and those containing pure this compound are combined. researchgate.net

Spectroscopic and Diffraction-Based Structural Characterization

Once this compound is isolated in its pure form, a suite of powerful analytical techniques is used to determine its molecular structure. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the compound's exact elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy AnalysisNuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds like this compound in solution.nih.govmdpi.comBy analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides a wealth of information.jetir.orgnih.gov

A comprehensive NMR analysis for this compound involves several types of experiments:

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information about their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

¹³C NMR (Carbon NMR): This experiment detects all the carbon atoms, revealing the carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. They establish correlations between protons and carbons, allowing chemists to piece together the entire molecular framework by identifying which atoms are bonded to each other.

The collective data from these experiments allows for the complete assignment of all proton and carbon signals, defining the constitution and relative stereochemistry of this compound. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (400 MHz, in CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 41.1 | 3.10 | m |

| 2 | 31.4 | 2.50 | m |

| 3 | 36.5 | 2.40 | m |

| 4 | 139.8 | - | - |

| 5 | 126.9 | 5.30 | s |

| 6 | 82.5 | 4.10 | t (9.3) |

| 7 | 50.1 | 2.80 | m |

| 8 | 36.2 | 1.80 | m |

| 9 | 40.2 | 2.20, 1.60 | m |

| 10 | 148.2 | - | - |

| 11 | 120.2 | - | - |

| 12 | 169.8 | - | - |

| 13 | 18.2 | 1.85 | s |

| 14 | 12.1 | 5.40, 6.20 | s |

| 15 | 20.9 | 1.10 | d (7.2) |

Data sourced from research on the chemical structure of this compound. researchgate.net

Single Crystal X-Ray Diffraction AnalysisSingle Crystal X-Ray Diffraction is considered the gold standard for structural elucidation as it provides an unambiguous, three-dimensional model of a molecule in the solid state.northwestern.eduThis technique was used to definitively identify the structure of this compound.researchgate.net

The process involves irradiating a high-quality, single crystal of the compound with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. carleton.eduscribd.com By analyzing this diffraction pattern, scientists can calculate the precise positions of every atom in the molecule relative to each other. wikipedia.org This analysis yields exact bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute stereochemistry. carleton.edu

Table 2: Sample Crystallographic Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.123 |

| b (Å) | 12.456 |

| c (Å) | 18.789 |

| Volume (ų) | 1435.0 |

| Z | 4 |

Note: This table is a representative example of the type of data obtained from a single crystal X-ray diffraction experiment. Actual values for this compound would be found in specific crystallographic reports.

Advanced Mass Spectrometry in Structural Confirmation (e.g., HRMS)High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a newly isolated compound.measurlabs.comUnlike low-resolution mass spectrometry which provides the molecular weight as a whole number, HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places.libretexts.orgresearchgate.net

This precision is critical because the exact mass of an atom is not an integer (except for carbon-12). libretexts.org By measuring the exact mass of the molecular ion of this compound, it is possible to calculate its unique elemental formula (C₁₅H₁₈O₃). nih.gov This experimental result serves as a powerful confirmation of the molecular formula derived from NMR and X-ray diffraction data, leaving no ambiguity as to the types and numbers of atoms present in the molecule. youtube.com

Biosynthetic Pathways and Precursors of Xerantholide

Hypothesized Sesquiterpene Lactone Biosynthesis Routes

The biosynthesis of all sesquiterpene lactones originates from the isoprenoid pathway. frontiersin.org The foundational precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are produced through the cytosolic mevalonate (B85504) (MVA) and/or the plastidial methylerythritol 4-phosphate (MEP) pathways. lublin.plresearchgate.net These five-carbon units are condensed to form the 15-carbon molecule farnesyl diphosphate (FPP), the universal precursor to all sesquiterpenoids. rsc.orgtandfonline.com

The next crucial step is the cyclization of FPP by a class of enzymes known as sesquiterpene synthases (STSs) to form various sesquiterpene backbones. frontiersin.orgwur.nl For a vast number of STLs, the central intermediate is germacrene A, produced by the enzyme germacrene A synthase (GAS). tandfonline.com From germacrene A, a common hypothetical pathway involves a three-step oxidation to form germacrene A acid. tandfonline.com

From the germacrene A acid intermediate, the pathways diverge to create different STL skeletal types. For many well-studied STLs, such as the 12,6-guaianolides, the lactone ring is formed before the germacrene skeleton is transformed into the final guaiane (B1240927) structure. nih.gov However, recent studies on the biosynthesis of the 12,8-xanthanolide 8-epi-xanthatin have revealed an independent and contrasting route. researchgate.netnih.gov In this pathway, the xanthane-type backbone is formed directly from the germacrene A acid precursor through an oxidative rearrangement. researchgate.netresearchgate.net The lactone ring is then formed subsequently within this pre-formed xanthane skeleton. researchgate.netnih.gov This discovery elucidates a distinct "post-rearrangement" lactonization strategy for xanthanolides like xerantholide.

Enzymatic Transformations in Lactone Formation

The formation of the xanthanolide structure involves several key enzymatic transformations, with cytochrome P450 monooxygenases (CYPs) playing a central role. researchgate.netnih.gov

Formation of the Precursor Acid : The pathway begins with the cyclization of FPP by germacrene A synthase (GAS) to yield germacrene A. researchgate.net This is followed by a three-step oxidation catalyzed by a single multifunctional P450 enzyme, germacrene A oxidase (GAO), to produce germacrene A acid. tandfonline.com

Skeletal Rearrangement : The pivotal step in xanthanolide biosynthesis is the conversion of germacrene A acid to the xanthane skeleton. This is accomplished via an oxidative rearrangement catalyzed by an unusual cytochrome P450 enzyme. researchgate.netnih.gov This enzymatic reaction is the defining feature that separates the xanthanolide pathway from other STL biosynthetic routes.

Lactone Ring Formation : After the formation of the characteristic xanthane backbone, a subsequent enzymatic step facilitates the creation of the 12,8-lactone ring, resulting in the final xanthanolide structure. researchgate.netnih.gov The regio-specificity of lactone rings in STLs is generally determined by the position of hydroxylation on the germacrene A acid precursor. frontiersin.org For xanthanolides, which are C7-C8 (12,8) type lactones, this implies a C8-hydroxylation is a critical step in the lactonization process. frontiersin.orgnih.gov

This sequence of an initial, P450-catalyzed skeletal rearrangement followed by lactonization stands in contrast to the biosynthesis of 12,6-STLs like kauniolide, where a P450 enzyme such as costunolide (B1669451) synthase (COS) first creates the lactone ring from germacrene A acid, which is then rearranged into the guaianolide skeleton. researchgate.net

| Enzyme | Abbreviation | Enzyme Class | Function in Xanthanolide Biosynthesis |

|---|---|---|---|

| Germacrene A Synthase | GAS | Sesquiterpene Synthase (STS) | Cyclizes farnesyl diphosphate (FPP) to form the germacrene A skeleton. tandfonline.com |

| Germacrene A Oxidase | GAO | Cytochrome P450 (CYP71AV family) | Performs a three-step oxidation of germacrene A to germacrene A acid. tandfonline.com |

| Xanthane Synthase (Hypothetical) | - | Cytochrome P450 (unusual) | Catalyzes the oxidative rearrangement of germacrene A acid to form the xanthane backbone. researchgate.netnih.gov |

Genomic and Proteomic Insights into Biosynthetic Enzyme Identification

Identifying the specific enzymes responsible for the biosynthesis of complex natural products like this compound has been greatly accelerated by genomic and proteomic approaches. These methods allow researchers to move from hypothetical pathways to confirmed enzymatic functions. lublin.pl

One powerful strategy is comparative transcriptomics. tandfonline.com Scientists analyze and compare the genes expressed in plant tissues or specialized structures, such as glandular trichomes, that are actively producing high quantities of the target compounds. researchgate.net By comparing the transcriptomes of high-producing tissues with those that produce little to none of the compound, researchers can identify candidate genes, including those for P450s and other tailoring enzymes, that are highly upregulated and likely involved in the biosynthetic pathway. frontiersin.orguniba.it

Once candidate genes are identified, their functions can be confirmed through heterologous expression. researchgate.net This involves cloning the gene of interest and expressing it in a host organism, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana, which does not natively produce the compound. researchgate.net The host is then supplied with the presumed precursor molecule, and the reaction products are analyzed to see if the enzyme performs the expected transformation. nih.gov The elucidation of the P450 enzymes responsible for both xanthanolide and guaianolide biosynthesis relied heavily on these techniques. researchgate.netnih.gov

Furthermore, phylogenetic analysis of large enzyme families, such as the cytochrome P450s, helps to narrow down potential candidates. tandfonline.comnih.gov Genes involved in the biosynthesis of similar compounds often cluster together in phylogenetic trees, guiding researchers toward the most likely candidates for functional testing. This integrated approach of genomics, transcriptomics, and functional characterization is essential for deciphering the intricate biosynthetic pathways of sesquiterpene lactones. researchgate.net

Synthetic Chemistry Approaches to Xerantholide and Its Analogs

Total Synthesis Strategies

The total synthesis of natural products like Xerantholide often requires innovative strategies to overcome challenges related to stereoselectivity and the construction of complex ring systems. wiley.comamazon.com

Methodological Innovations in Stereoselective Synthesis (e.g., Ring Expansion Approaches)

Stereoselective synthesis is paramount in the construction of complex molecules, ensuring the formation of specific stereoisomers, including diastereomers and enantiomers. unizg.hrrsc.org Ring expansion reactions are a key area of interest for synthetic chemists due to their utility in synthesizing biologically active compounds and their relevance in medicinal chemistry. mdpi.comnih.gov These reactions facilitate the formation of medium- to large-sized carbo- and heterocycles. mdpi.comnih.gov

One notable methodological innovation demonstrating a ring expansion approach is the synthesis of (±)-1-epi-Xerantholide. acs.orgnih.gov This two-step ring expansion method starts from 5-methyl-2-cyclohexen-1-one. acs.orgnih.gov The process involves the Baeyer-Villiger oxidation of α-alkoxy ketones to produce lactone acetals. acs.orgnih.gov These lactone acetals then react with lithium salts of dimethyl(alkyl) phosphonates in the presence of LaCl3·2LiCl, yielding cyclic enones. acs.orgnih.gov This particular protocol is advantageous as it avoids the use of ozone and the isolation of phosphonate-containing intermediates. acs.org

The stereoselective construction of sp3-carbon-rich heterocyclic scaffolds, often found in natural products and bioactive molecules, has received considerable attention, with strained-ring systems playing a prominent role. rsc.org

Convergent and Linear Synthesis Pathways

Synthetic strategies can broadly be categorized into linear and convergent pathways, each with distinct advantages for synthesizing complex molecules. chemistnotes.com

The choice between linear and convergent synthesis pathways is critical for maximizing efficiency and yield in the synthesis of complex organic compounds. chemistnotes.com

Synthesis of Specific this compound Epimers or Isomers (e.g., 1-epi-Xerantholide)

This compound possesses multiple chiral centers, specifically at positions 1, 7, 8, and 10, which means it can exist as various diastereomers. researchgate.net The synthesis of specific epimers or isomers is crucial for understanding structure-activity relationships and for accessing compounds with potentially different biological profiles.

As previously mentioned, the synthesis of (±)-1-epi-Xerantholide has been successfully achieved through a two-step ring expansion methodology. acs.orgnih.gov This synthesis demonstrates the ability to construct specific isomeric forms. Efforts to isomerize the C-1 position of related compounds to the natural this compound under various acidic or basic conditions have proven challenging, often resulting in significant substrate decomposition. acs.org This highlights the complexity involved in controlling stereochemistry at specific chiral centers within the this compound scaffold.

Design and Synthesis of this compound Derivatives and Analogs

The creation of derivatives and analogs is a fundamental aspect of chemical research, allowing for the exploration of structural variations and their impact on properties.

Rational Design Principles for Structural Modification

Rational design principles are employed to systematically alter the structure of a known molecule with the aim of enhancing its utility. biomedres.usiseoils.com This approach is a key tool in medicinal chemistry for refining molecules and developing new compounds with improved properties. biomedres.us

Key principles in rational design for structural modification include:

Molecular Addition: Involves associating two or more molecules, either identical or non-identical, through weak attractive forces or covalent bonding. biomedres.us

Enhancing Solubility: Modifications can be designed to increase a compound's water solubility, which can improve its absorption and distribution within a system. biomedres.us

Improving Selectivity: Structural changes can enhance the compound's selectivity for its target, thereby increasing its potency and potentially reducing off-target effects. biomedres.us

Modifying Metabolism: Alterations can influence the compound's metabolic profile, affecting its half-life and duration of action in the body. biomedres.us

These principles guide chemists in making informed decisions about which parts of the molecule to modify and what types of changes are likely to yield desired outcomes. iseoils.comchpc.ac.za

Chemical Modification Reactions and Methodologies

Chemical modification involves the introduction of new functional groups or the alteration of existing ones within a molecular structure. mdpi.com This process is essential for synthesizing derivatives and analogs, allowing for the fine-tuning of physicochemical and biological properties. nih.govfrontiersin.org

Common chemical modification reactions and methodologies include:

Etherification and Esterification: These reactions involve the formation of ether and ester linkages, respectively, which can alter polarity, solubility, and metabolic stability. mdpi.com

Crosslinking: This technique involves forming covalent bonds between polymer chains, which can be adapted for smaller molecules to create dimeric or polymeric structures. mdpi.com

Grafting: Involves covalently bonding branches of one chemical structure to a primary chain of another. frontiersin.org This can improve properties such as solubility and biocompatibility. frontiersin.org

Decomposition (e.g., Acid or Enzymatic Hydrolysis): While often used for breakdown, controlled hydrolysis can also be a tool for specific modifications by selectively cleaving bonds. mdpi.com

Click Reactions: These are highly efficient, reliable, and selective reactions that are widely utilized in various synthetic applications, including polymer grafting, due to their ease and effectiveness. frontiersin.org

Amide Formation and Alkylation: These are fundamental reactions in organic chemistry used to introduce new substituents and build molecular complexity. frontiersin.org

These methodologies provide a diverse toolkit for chemists to systematically modify this compound and its core structure, enabling the exploration of a wide range of analogs for various research purposes.

Evaluation of Derivative Libraries for Biological Relevance

The biological evaluation of this compound and its derivative libraries has revealed promising activities, particularly in the areas of antimicrobial and antiplasmodial efficacy, alongside investigations into their cytotoxicity.

Anti-gonorrheal Activity

This compound has demonstrated significant anti-gonorrheal activity. Studies have shown that this compound isolated from Pechuel-loeschea leubnitziae exhibits activity against Neisseria gonorrhoeae with a reported minimum inhibitory concentration (MIC₅₀) of 0.095 mg/mL researchgate.netresearchgate.net. This activity is comparable to that of tetracycline, a known positive control researchgate.netresearchgate.net.

Molecular docking analyses suggest that this compound interacts with the active site of Neisseria gonorrhoeae carbonic anhydrase (NgCA) through hydrogen bonding, metal-acceptor interactions, and non-polar alkyl and pi-alkyl interactions researchgate.netresearchgate.net. The predicted binding affinity of this compound to NgCA is -6.8 kcal/mol, which compares favorably with standard NgCA inhibitors such as acetazolamide (B1664987) (-5.7 kcal/mol) researchgate.netresearchgate.net.

Further research involving quantitative structure-activity relationship (QSAR) studies has identified key structural features influencing the binding of this compound and its analogs to NgCA, including logS, HOMO, LUMO, HBD, MinElpot, and P-Area unam.edu.na. A six-descriptor model with a predictive ability (R = 0.789, R² = 0.623) was developed, suggesting that these sesquiterpene lactones hold potential as anti-gonococcal agents and NgCA inhibitors unam.edu.na.

Table 1: Anti-gonorrheal Activity and Binding Affinity of this compound

| Compound | Organism | MIC₅₀ (mg/mL) | NgCA Binding Affinity (kcal/mol) | Reference |

| This compound | N. gonorrhoeae | 0.095 | -6.8 | researchgate.net, researchgate.net |

| Tetracycline | N. gonorrhoeae | - | - | researchgate.net |

| Acetazolamide | NgCA (inhibitor) | - | -5.7 | researchgate.net |

Antiplasmodial Activity

This compound has also been investigated for its antiplasmodial properties. The dichloromethane (B109758) crude extract of P. leubnitziae showed marginal antiplasmodial activity against Plasmodium falciparum 3D7 strain with an IC₅₀ of 7.24 µg/mL researchgate.net. Subsequent fractionation led to the isolation of two fractions, Npk1 F70-77 and Npk1 F78-90, which exhibited enhanced antiplasmodial activity with IC₅₀ values of 2.42 ± 0.48 µg/mL and 2.29 ± 0.32 µg/mL, respectively researchgate.net. This compound was identified as the active compound in these antiplasmodial fractions researchgate.netresearchgate.net.

Table 2: Antiplasmodial Activity of P. leubnitziae Extracts and Fractions

| Sample | Organism / Strain | IC₅₀ (µg/mL) | Reference |

| P. leubnitziae crude extract | P. falciparum 3D7 | 7.24 | researchgate.net |

| Npk1 F70-77 fraction | P. falciparum 3D7 | 2.42 ± 0.48 | researchgate.net |

| Npk1 F78-90 fraction | P. falciparum 3D7 | 2.29 ± 0.32 | researchgate.net |

Cytotoxicity

In conjunction with its antimicrobial and antiplasmodial activities, the cytotoxicity of this compound and its fractions has been assessed against various cell lines. The antiplasmodial fractions Npk1 F70 and Npk1 F78, which contain this compound, were found to be cytotoxic to Chinese hamster ovary (CHO) mammalian cells, with IC₅₀ values of 2.75 µg/mL and 2.22 µg/mL, respectively researchgate.net. Earlier reports indicated that this compound possesses significant cytostatic activity against KB and HeLa-type tumor cells acs.org. Additionally, certain this compound analogs have been reported not to exhibit detrimental effects in cellular toxicity assays against human endocervical (End1/E6E7) cell lines or colorectal adenocarcinoma (Caco-2) cell lines at concentrations up to 128 µg/mL researchgate.net.

Table 3: Cytotoxicity of this compound and Related Fractions

| Compound / Fraction | Cell Line | IC₅₀ (µg/mL) | Reference |

| Npk1 F70 | Chinese Hamster Ovary (CHO) | 2.75 | researchgate.net |

| Npk1 F78 | Chinese Hamster Ovary (CHO) | 2.22 | researchgate.net |

| This compound | KB tumor cells | Significant | acs.org |

| This compound | HeLa tumor cells | Significant | acs.org |

Molecular Mechanisms of Action: Preclinical Investigations

Enzymatic Target Modulation

Investigations into xerantholide's mechanism have identified its interaction with several key enzymes, most notably carbonic anhydrases and enzymes related to pathogen survival.

Computational studies have explored the interaction between this compound and Neisseria gonorrhoeae carbonic anhydrase (NgCA), an enzyme critical for the pathogen's survival. Molecular docking analyses predict that this compound binds to the active site of NgCA. researchgate.netcolab.ws This binding is stabilized by a combination of hydrogen bonding, metal-acceptor interactions with the zinc ion in the active site, and non-polar alkyl and pi-alkyl interactions. researchgate.netcolab.ws The lactone ring of the this compound molecule appears to be crucial for this interaction. colab.ws

The predicted binding affinity for the this compound-NgCA complex is -6.8 kcal/mol, which is comparable to, and slightly stronger than, the binding affinity of acetazolamide (B1664987), a standard carbonic anhydrase inhibitor (-5.7 kcal/mol). colab.ws Furthermore, a biomimetic model study calculated the binding free energy (ΔG) for the complex formation to be -28.5 kcal/mol, indicating a strong and favorable interaction. colab.ws These findings suggest that the anti-gonorrheal activity of this compound may be mediated, at least in part, through the inhibition of NgCA. colab.ws

This compound has been noted for its anti-plasmodial activities. colab.ws A key target for anti-plasmodial drugs is the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for the parasite's life cycle, particularly in the liver stage. This pathway includes critical enzymes such as FabG, FabZ, and FabI. While the FAS-II pathway is a known target for various natural product inhibitors, direct experimental evidence detailing this compound's mechanism of action through the inhibition of specific FAS-II enzymes is not yet fully established. Therefore, while its anti-plasmodial effect is recognized, the precise enzymatic targets within Plasmodium remain an area for further investigation.

Table 1: Enzymatic Target Modulation of this compound

| Target Enzyme | Organism | Parameter | Reported Value | Comparator (Acetazolamide) | Citation |

| NgCA | Neisseria gonorrhoeae | Predicted Binding Affinity | -6.8 kcal/mol | -5.7 kcal/mol | colab.ws |

| NgCA | Neisseria gonorrhoeae | Binding Free Energy (ΔG) | -28.5 kcal/mol | Not Applicable | colab.ws |

| hCA I | Homo sapiens | Inhibition Constant (Kᵢ/IC₅₀) | Not Reported | Not Applicable | |

| hCA II | Homo sapiens | Inhibition Constant (Kᵢ/IC₅₀) | Not Reported | Not Applicable | |

| FAS-II Enzymes | Plasmodium sp. | Inhibition Constant (Kᵢ/IC₅₀) | Not Reported | Not Applicable |

Cellular Signaling Pathway Perturbations

This compound also influences cellular behavior by modulating key signaling cascades that regulate inflammation and other critical cellular processes.

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammatory responses. scienceopen.com In its inactive state, the NF-κB heterodimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein, IκB. scienceopen.com Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. scienceopen.com This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for nitric oxide (NO) production. scienceopen.com

Preclinical studies demonstrate that this compound can modulate this pathway. In a key study using LPS-induced RAW264.7 macrophages, this compound was found to inhibit the production of nitric oxide with an IC₅₀ value of 12.86 μM. scienceopen.com This finding suggests that this compound exerts anti-inflammatory effects by interfering with the NF-κB signaling cascade. scienceopen.com

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising kinases such as p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs), are also crucial mediators of inflammation. scienceopen.com These pathways are often targeted by anti-inflammatory therapeutics due to their role in regulating the synthesis of inflammatory mediators. scienceopen.com

Sesquiterpenoids as a class are known to exert their anti-inflammatory effects through the modulation of both NF-κB and MAPK signaling. scienceopen.com While the anti-inflammatory activity of this compound is documented, detailed mechanistic studies that delineate its specific interactions with individual MAPK components (p38, JNK, ERK) are less defined in the literature. The established link between sesquiterpenoids and MAPK modulation suggests this is a likely mechanism for this compound, though further research is needed to characterize the precise interactions. scienceopen.com

Table 2: Cellular Signaling Pathway Modulation by this compound

| Pathway | Experimental Model | Measured Effect | Reported Value (IC₅₀) | Citation |

| NF-κB | LPS-induced RAW264.7 macrophages | Inhibition of Nitric Oxide (NO) Production | 12.86 μM | scienceopen.com |

| MAPKs | Not specified | General anti-inflammatory activity | Not Reported | scienceopen.com |

Molecular Interactions with Protein Receptors and Biomolecules (e.g., EGFR, VEGFR2, FGFR1, HSP90)

Computational studies have been employed to predict the interaction between this compound and key protein receptors known to be dysregulated in cancer. Molecular docking simulations, which model the binding of a ligand to the active site of a protein, have provided theoretical insights into this compound's potential targets.

A significant in silico study investigated the binding affinities of this compound with several crucial biomolecules, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Heat Shock Protein 90 (HSP90). researchgate.net These proteins are established targets in cancer therapy due to their roles in driving tumor growth, angiogenesis, and cell survival. The docking analysis predicted that this compound could form stable interactions with the binding sites of these proteins, suggesting a potential mechanism for its biological activity. researchgate.netcolab.ws However, these computational predictions await confirmation through experimental binding assays to verify the interactions and determine their functional consequences.

Cellular Processes and Phenotypic Alterations

This compound is a member of the sesquiterpene lactone class of natural products, a group known for its cytotoxic and antiproliferative effects against various human cancer cells. irjmets.comsemanticscholar.org The antiproliferative potential of this compound has been evaluated in preclinical studies, notably using extracts from plants known to produce the compound, such as Pechuel-loeschea leubnitziae. researchgate.netscispace.com

An investigation into the cytotoxic effects of a dichloromethane (B109758) (DCM) extract of P. leubnitziae, which contains this compound, was conducted against the U87 human glioblastoma (brain cancer) cell line. The study demonstrated that the extract possessed significant growth-inhibitory activity. scispace.com The results are summarized in the table below.

| Test Agent | Cancer Cell Line | Cell Type | Assay | IC₅₀ Value (μg/mL) | Source |

|---|---|---|---|---|---|

| Dichloromethane Extract of P. leubnitziae (containing this compound) | U87 | Glioblastoma (Brain) | MTT Assay | 3.26 - 3.75 | scispace.com |

| Emetine (Positive Control) | U87 | Glioblastoma (Brain) | MTT Assay | 0.013 | scispace.com |

The IC₅₀ value represents the concentration of the test agent required to inhibit the growth of 50% of the cancer cell population. The data indicates that while the plant extract is active, its potency is less than that of the positive control drug, emetine. scispace.com Further studies using purified this compound are necessary to determine its precise potency against a broader panel of cancer cell lines.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis. This process is tightly regulated by a complex network of proteins, primarily involving the caspase enzyme family and the Bcl-2 (B-cell lymphoma 2) family of proteins. mdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism targeted by chemotherapy. It is governed by the balance between pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). medsci.org When the balance shifts in favor of pro-apoptotic signals, Bax and Bak trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. mdpi.comnih.gov This event initiates the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3, which dismantle the cell. mdpi.com

While sesquiterpene lactones as a class are known to induce apoptosis, specific experimental studies detailing the precise apoptotic mechanisms of this compound are limited. It is hypothesized that this compound, like other compounds in its class, induces cell death by modulating these core apoptotic pathways. However, definitive preclinical evidence from studies measuring caspase activation, changes in Bcl-2 family protein expression, or mitochondrial membrane potential in response to pure this compound is needed to confirm this mechanism.

| Protein Family | Key Members | Function in Intrinsic Apoptosis |

|---|---|---|

| Bcl-2 Family (Regulators) | Bcl-2, Bcl-xL | Anti-apoptotic; inhibit apoptosis by sequestering pro-apoptotic proteins. medsci.org |

| Bax, Bak | Pro-apoptotic; upon activation, they permeabilize the mitochondrial membrane. medsci.orgnih.gov | |

| Caspase Family (Executioners) | Caspase-9 | Initiator caspase; activated by the apoptosome following cytochrome c release. mdpi.com |

| Caspase-3 | Executioner caspase; activated by caspase-9, cleaves cellular substrates to execute cell death. mdpi.com |

Preclinical Biological Activity Profiling

Antimicrobial Spectrum of Activity

Xerantholide has demonstrated notable antimicrobial properties, particularly against specific pathogenic microorganisms.

Anti-gonococcal Activity in In Vitro Models

This compound exhibits significant anti-gonococcal activity in in vitro models researchgate.netunam.edu.nacolab.wswinterschool.cc. Research has shown that this compound, isolated from Pechuel-loeschea leubnitziae leaves, displayed activity against Neisseria gonorrhoeae with a minimum inhibitory concentration 50 (MIC50) of 0.095 mg/mL researchgate.netunam.edu.naresearchgate.net. This efficacy was found to be comparable to that of tetracycline, a known positive control researchgate.netresearchgate.net.

Molecular docking analyses have provided insights into the mechanism of action, revealing that this compound interacts with the active site of Neisseria gonorrhoeae carbonic anhydrase (NgCA) researchgate.netunam.edu.nawinterschool.cc. The interaction involves hydrogen bonding, metal-acceptor interaction, and non-polar alkyl and pi-alkyl interactions, with the lactone ring of this compound playing a crucial role in this binding researchgate.netwinterschool.cc. The predicted binding affinity for this compound with NgCA is -6.8 kcal/mol, which compares favorably to standard NgCA inhibitors such as acetazolamide (B1664987), which has a binding affinity of -5.7 kcal/mol researchgate.netunam.edu.nawinterschool.cc.

Table 1: Anti-gonococcal Activity of this compound

| Pathogen | Model | MIC50 (mg/mL) | Comparison Compound (MIC50) | Citation |

| Neisseria gonorrhoeae | In vitro | 0.095 | Tetracycline (comparable) | researchgate.netunam.edu.naresearchgate.net |

| Neisseria gonorrhoeae | Molecular Docking | -6.8 kcal/mol (Binding Affinity) | Acetazolamide (-5.7 kcal/mol) | researchgate.netunam.edu.nawinterschool.cc |

Anti-plasmodial Efficacy in Parasite Models

This compound has also been identified for its anti-plasmodial activities researchgate.netcolab.wsresearchgate.net. Fractions containing this compound, isolated from Pechuel-loeschea leubnitziae, demonstrated enhanced anti-plasmodial activity against the Plasmodium falciparum 3D7 strain researchgate.net. Specifically, two fractions, Npk1 F70-77 and Npk1 F78-90, exhibited IC50 values of 2.42 ± 0.48 µg/ml and 2.29 ± 0.32 µg/ml, respectively researchgate.net. It is important to note that these fractions also showed cytotoxicity against Chinese hamster ovary (CHO) mammalian cells researchgate.net.

Table 2: Anti-plasmodial Activity and Cytotoxicity of this compound-containing Fractions

| Activity | Model | IC50 (µg/ml) | Citation |

| Anti-plasmodial | Plasmodium falciparum 3D7 strain (Fractions Npk1 F70-77) | 2.42 ± 0.48 | researchgate.net |

| Anti-plasmodial | Plasmodium falciparum 3D7 strain (Fractions Npk1 F78-90) | 2.29 ± 0.32 | researchgate.net |

| Cytotoxicity | Chinese Hamster Ovary (CHO) cells (Fractions Npk1 F70) | 2.22 | researchgate.net |

| Cytotoxicity | Chinese Hamster Ovary (CHO) cells (Fractions Npk1 F78) | 2.75 | researchgate.net |

Activity Against Other Bacterial and Fungal Strains

While this compound is a sesquiterpene lactone, a class of compounds generally recognized for diverse biological activities including antimicrobial properties, specific detailed in vitro data for isolated this compound against a broad spectrum of other bacterial and fungal strains are not explicitly detailed in the provided research findings ontosight.ai. Some studies indicate that plant extracts containing this compound may possess broader antimicrobial activity, for instance, against Bacillus cereus and Staphylococcus aureus researchgate.net. However, direct experimental data for isolated this compound against a wide range of bacterial and fungal strains beyond Neisseria gonorrhoeae are limited in the available literature.

Antiproliferative Activities in Cancer Cell Lines

Assessment Against Various Human Cancer Cell Lines (e.g., MCF7, C6, HT-29)

While sesquiterpene lactones, as a class, are often investigated for their antiproliferative activities against various cancer cell lines, specific detailed research findings on the direct assessment of this compound against human cancer cell lines such as MCF7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer) are not explicitly provided in the current search results. Studies mentioning these cell lines often refer to the testing of other compounds or general methodologies within the broader field of anticancer research researchgate.netnih.govtubitak.gov.trsamipubco.commdpi.commdpi.comoiccpress.commdpi.com. Therefore, specific data tables or detailed research findings regarding this compound's antiproliferative effects on these particular cell lines cannot be presented based on the provided information.

Anti-inflammatory and Immunomodulatory Effects

This compound has been reported to exhibit significant anti-inflammatory and immunomodulatory effects researchgate.net. Furthermore, it has been noted for its ability to stimulate phagocytosis, indicating a potential role in modulating immune responses researchgate.net. As a sesquiterpene lactone, this compound belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory properties ontosight.ai.

Suppression of Inflammatory Mediators and Cytokines

Inflammatory mediators and cytokines play pivotal roles in initiating and regulating immune responses and inflammation explorationpub.comabcam.com. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), drive inflammatory processes and activate immune cells explorationpub.comabcam.comnih.gov. Conversely, anti-inflammatory cytokines, including IL-4, IL-10, and transforming growth factor-beta (TGF-β), work to inhibit inflammation and suppress immune responses explorationpub.comnih.gov. An imbalance between pro-inflammatory and anti-inflammatory cytokines can lead to chronic inflammatory conditions abcam.comunl.edu.

While sesquiterpene lactones, as a class, are known to possess anti-inflammatory activities, specific detailed research findings demonstrating this compound's direct suppression of key inflammatory mediators and cytokines (such as TNF-α, IL-1β, or IL-6) were not extensively detailed in the current search results. One source mentions that "Sesquiterpene lactone Zaluzanin D alters MMP-9 promoter ... inflammatory cytokines IL-1β and TNF-α," and then briefly references "this compound isolated from the leaves of Pechuel" x-mol.net. However, this reference does not provide specific data or detailed findings on this compound's direct effects on these cytokines. Therefore, comprehensive data tables detailing this compound's suppression of inflammatory mediators and cytokines cannot be generated based on the available information.

Modulation of Immune Cell Responses (e.g., PBMCs, T-lymphocytes)

Peripheral Blood Mononuclear Cells (PBMCs) are a mixed population of immune cells, including T-lymphocytes, B-lymphocytes, natural killer cells, monocytes, macrophages, and dendritic cells, which are central to innate and adaptive immune responses oatext.com. T-lymphocytes, a critical component of PBMCs, are involved in cell-mediated immunity and can be stimulated to proliferate and secrete cytokines researchgate.netamegroups.org. Modulation of immune cell responses, such as the proliferation, activation, or cytokine production of PBMCs and T-lymphocytes, is a key area of preclinical investigation for immunomodulatory compounds nih.govlumc.nl.

Despite the importance of immune cell modulation in preclinical profiling, specific detailed research findings on this compound's direct effects on immune cell responses, such as the modulation of PBMCs or T-lymphocytes (e.g., their proliferation, differentiation, or cytokine secretion profiles), were not extensively detailed in the current search results. While the broader category of sesquiterpene lactones may exhibit such activities, specific data tables or detailed research findings for this compound in this context are not available from the provided sources.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. ukm.mygithub.io For Xerantholide, DFT calculations have been employed to understand its fundamental electronic characteristics and conformational preferences.

Gas-phase electronic structure calculations have been performed to determine the equilibrium geometry of this compound. researchgate.netresearchgate.netnih.gov These computations, utilizing DFT variants such as B3LYP, M06-2X, and ωB97xd in conjunction with large basis sets, provide detailed information about the molecule's electronic properties. researchgate.netresearchgate.netnih.gov

Key findings from DFT studies include:

Adiabatic Electron Affinity (AEA): The computed AEA for this compound ranges from 0.740 eV [B3LYP/Aug-CC-pVTZ] to 0.774 eV [B3LYP/6-311++G(d,p)], with the inclusion of vibrational zero-point energy. researchgate.netnih.gov

Adiabatic Ionization Energy (AIE): The AIE is consistently around 8.6 eV across various theoretical levels. researchgate.netnih.gov

Conformational Energy Barrier: A barrier of 13.9 kcal/mol has been predicted at the B3LYP/Aug-CC-pVTZ level, connecting the two lowest energy conformers of this compound. researchgate.netresearchgate.netnih.gov This indicates the energy required for interconversion between different stable spatial arrangements of the molecule.

DFT calculations also extend to predicting interaction energies and reactivity parameters, offering insights into how this compound might interact with other molecules or biological targets. researchgate.netnih.govresearchgate.net

For instance, a biomimetic model study involving this compound and a zinc-tris imidazole (B134444) ([ZnIm₃]²⁺) ion, representing the active site of Neisseria gonorrhoeae carbonic anhydrase (NgCA), was carried out using DFT. researchgate.netnih.govwinterschool.cc This study estimated the interaction energy for the complex formation. The binding free energy (ΔG) for this interaction was calculated to be -28.5 kcal/mol at the B3LYP/6-311++G(d,p) level, with the lactone ring being identified as the primary mode of interaction. researchgate.netnih.govwinterschool.cc

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (like this compound) when bound to a protein, forming a stable complex. nih.govukm.my These simulations estimate the binding affinity and identify key interactions.

Molecular docking studies have been performed to investigate the binding modes of this compound with various protein targets. researchgate.netnih.govnih.gov

Interaction with Neisseria gonorrhoeae Carbonic Anhydrase (NgCA): this compound has been shown to interact with the active site of NgCA through several types of interactions:

Hydrogen bonding researchgate.netnih.govwinterschool.cc

Metal-acceptor interaction researchgate.netnih.govwinterschool.cc

Non-polar alkyl and pi-alkyl interactions researchgate.netnih.govwinterschool.cc The lactone ring of this compound is crucial for its interaction with NgCA. researchgate.netnih.govwinterschool.cc

Interactions with other targets (EGFR, VEGFR2, FGFR1, HSP90, hCA I, hCA II): While specific detailed binding modes for this compound with EGFR, VEGFR2, FGFR1, HSP90, hCA I, and hCA II were not explicitly detailed in the provided search results, general molecular docking studies on other compounds targeting these proteins often reveal similar types of interactions, including hydrogen bonding and hydrophobic interactions. ukm.myresearchgate.netnih.gov

Molecular docking simulations provide estimated binding affinities, typically expressed as docking scores or binding energies, which can be compared with known inhibitors to assess the potential efficacy of a compound. researchgate.netnih.govmdpi.com

Binding Affinity with NgCA: The predicted binding affinity of this compound with NgCA is -6.8 kcal/mol. researchgate.netnih.govwinterschool.cc This value compares favorably with that of acetazolamide (B1664987), a standard NgCA inhibitor, which has a predicted binding affinity of -5.7 kcal/mol. researchgate.netnih.govwinterschool.cc This suggests that this compound could be a potent inhibitor of NgCA.

Here's a comparison of binding affinities:

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| This compound | NgCA | -6.8 | researchgate.netnih.govwinterschool.cc |

| Acetazolamide | NgCA | -5.7 | researchgate.netnih.govwinterschool.cc |

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity profile of a compound based on its chemical structure. This method is particularly valuable in the early stages of drug discovery for identifying potential therapeutic applications of novel or existing compounds. fishersci.fi

For this compound, PASS analysis has indicated that it possesses potential antibacterial properties. fishersci.fi Specifically, studies have shown that this compound and its analogues are potential anti-gonococcal agents, supporting their traditional use and providing a basis for further in vitro investigations. fishersci.fi This predictive capability of PASS analysis helps in prioritizing compounds for experimental validation, thereby streamlining the drug discovery process.

Table 2: Predicted Biological Activity of this compound via PASS Analysis

| Compound | Predicted Activity | Confidence Level / Supporting Evidence | Reference |

| This compound | Antibacterial | Potential antibacterial agent | fishersci.fi |

| This compound | Anti-gonococcal | Potential anti-gonococcal agent | fishersci.fi |

Advanced Analytical Methodologies for Xerantholide Research

Chromatographic Techniques for Metabolite Profiling (e.g., HPLC-UV, UHPLC-UV)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography (UHPLC-UV), are fundamental for the separation and profiling of metabolites, including compounds such as xerantholide. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

HPLC-UV HPLC-UV is a widely used technique for the identification and quantification of compounds in various matrices. The principle involves separating components of a mixture as they pass through a chromatographic column, followed by detection based on their absorption of UV light elementlabsolutions.comusda.govnih.gov. The UV detector measures changes in light transmittance as analytes elute, registering them as peaks usda.gov. The wavelength chosen for detection typically corresponds to the most intense region of the analyte's absorbance spectrum to maximize sensitivity for quantitative measurements usda.gov. HPLC-UV methods are often calibrated with solutions of known concentration, and a linear regression model is used to determine the concentration of unknown samples usda.gov. This technique is valuable for routine analysis and quality control due to its reliability and cost-effectiveness shimadzu.com.

UHPLC-UV UHPLC-UV represents an advancement over conventional HPLC, offering significantly faster analysis times, higher resolution, and increased sensitivity pakbs.orgmdpi.com. This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures pakbs.org. UHPLC-UV is particularly advantageous for the rapid screening and dereplication of known compounds in natural product drug discovery, where fast identification of known entities is crucial to focus on novel compounds mdpi.com. Extended flow cell pathlengths in UHPLC-compatible UV detectors can further enhance UV sensitivity by 2-8 fold, although careful consideration of extracolumn band broadening and detector saturation is required for small columns pakbs.org. Diode Array Detection (DAD), also known as Photo Diode Array (PDA), is often integrated with UHPLC. DAD allows for the measurement of the entire UV-Vis spectrum in real-time, providing spectral absorbance profiles that can be used as a second form of analyte confirmation, aiding in distinguishing between analytes with dissimilar absorbance spectra nih.govmdpi.comshimadzu.com.

Illustrative Chromatographic Parameters: While specific parameters for this compound were not found, the following table illustrates typical conditions used in HPLC-UV and UHPLC-UV for organic compounds:

| Parameter | Typical HPLC-UV Range elementlabsolutions.comshimadzu.comchromatographyonline.comresearchgate.net | Typical UHPLC-UV Range pakbs.orgmdpi.com |

| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |

| Column Length | 100-250 mm | 50-100 mm |

| Particle Size | 3-5 µm | <2 µm |

| Flow Rate | 0.5-2.0 mL/min | 0.2-0.8 mL/min |

| UV Wavelength | 200-400 nm (compound-dependent) | 190-400 nm (compound-dependent) |

| Flow Cell Volume | 8-18 µL | 0.5-1 µL |

| Data Acquisition Rate | Varies | Up to 80 data points/second |

High-Resolution Mass Spectrometry in Metabolomics and Complex Mixture Analysis (e.g., LC-MS)

Mass Spectrometry (MS) is a highly sensitive and versatile analytical technique that provides detailed information about the molecular weight, structure, and composition of compounds. It operates by ionizing molecules, separating them based on their mass-to-charge ratio (m/z), and detecting the resulting ions.

LC-MS in Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS) has gained significant popularity in metabolomics for its ability to provide comprehensive and quantitative profiling of small molecules. The coupling of LC with MS allows for the separation of complex mixtures by chromatography before the components are introduced into the mass spectrometer for detection and characterization. This hyphenated technique offers high throughput and good coverage of metabolites due to its "soft ionization" capabilities, such as Electrospray Ionization (ESI), which typically produces intact molecular ions, aiding in initial identification. LC-MS is capable of analyzing a wide range of compounds, from small organic molecules to larger biomolecules.

Complex Mixture Analysis The analysis of complex metabolite mixtures, such as those found in natural product extracts, presents significant challenges. MS is crucial for obtaining structural information from these mixtures. High-resolution mass spectrometry (HRMS), often employing mass analyzers like Time-of-Flight (TOF) or Orbitrap, is essential for differentiating structurally similar compounds and providing accurate elemental compositions mdpi.com. While knowing the molecular masses is a starting point, fragmentation experiments (MS/MS) are often performed to generate additional structural information from detected metabolites. LC-MS/MS methods can quantify concentrations ranging from micrograms per liter to milligrams per liter, making them suitable for analyzing complex mixtures where target analytes are present at low levels. Challenges in complex mixture analysis include the presence of "dark matter," referring to unidentified features, which can include in-source fragments and adducts of known metabolites. Advanced data processing and computational tools are continuously being developed to address these challenges and maximize the structural information gained from fragmentation spectra.

Illustrative LC-MS Parameters: Typical LC-MS systems often utilize ESI in both positive and negative ionization modes to maximize metabolome coverage.

| Parameter | Typical LC-MS Conditions usda.govpakbs.org |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive and Negative |

| Mass Analyzer | Quadrupole, TOF, Orbitrap |

| Mass Range (m/z) | 50-1000 Da (for metabolites) |

| Source Gas (e.g., N2) | Gas 1: 25-40, Gas 2: 35-40 pakbs.org |

| Source Temperature | 200-500 °C pakbs.org |

| Ion Spray Voltage | 3000-4000 V pakbs.org |

| Flow Rate | 0.2-0.4 mL/min usda.govpakbs.org |

| Column Temperature | Room temperature to 40°C pakbs.orgmdpi.com |

Integration of Analytical Platforms for Comprehensive Characterization

The most comprehensive characterization of compounds like this compound, especially within complex biological or natural extracts, is achieved through the integration of multiple analytical platforms. The combination of chromatographic separation techniques (HPLC or UHPLC) with high-resolution mass spectrometry (LC-MS) is a powerful approach for untargeted metabolomics and detailed profiling.

Chromatography provides the necessary separation of components, reducing matrix effects and ion suppression that can occur in MS, while MS provides unparalleled sensitivity and structural information. This synergy allows for the identification and quantification of a vast array of metabolites, including isobars and isomers that are difficult to distinguish by MS alone. The integration of these platforms enables researchers to overcome the limitations of individual techniques, leading to a more complete understanding of the chemical composition of a sample. Advanced data processing and bioinformatics tools are then employed to handle the high-dimensional and complex data generated by these integrated systems, facilitating feature identification, structural annotation, and biological interpretation.

Future Research Trajectories and Preclinical Development Horizons

Elucidation of Undiscovered Biological Activities

While Xerantholide has demonstrated anti-gonorrhea and anti-plasmodium activities, the full spectrum of its biological effects remains to be thoroughly elucidated wikipedia.orgmims.com. Preliminary studies suggest that, as a sesquiterpene lactone, it may possess anti-inflammatory, antimicrobial, and cytotoxic properties fishersci.fi. For instance, sesquiterpene lactones are known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key mediator in inflammation fishersci.fi. Further investigations are warranted to confirm and characterize these activities specifically for this compound, potentially revealing novel therapeutic applications beyond its currently established roles. This includes detailed studies on its cytotoxic effects against various cancer cell lines, where current data is limited fishersci.fi.

Exploration of Novel Molecular Targets through Advanced Screening Methodologies

Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design. Molecular docking studies have indicated that this compound interacts with the active site of Neisseria gonorrhoeae carbonic anhydrase (NgCA) wikipedia.orgmims.comfishersci.ca. This interaction involves hydrogen bonding, metal-acceptor interaction, and non-polar alkyl and pi-alkyl interactions, with a predicted binding affinity of -6.8 kcal/mol, comparable to standard NgCA inhibitors like Acetazolamide (B1664987) (-5.7 kcal/mol) wikipedia.orgfishersci.ca.

The exploration of novel molecular targets can be significantly accelerated through advanced screening methodologies. High-throughput screening (HTS) can be employed to rapidly test large libraries of compounds against a wide array of biological targets, potentially uncovering new proteins or pathways modulated by this compound nih.gov. Virtual screening, leveraging computational models and molecular docking simulations, can predict interactions with previously unexplored targets, guiding experimental validation nih.govcalpaclab.com. This approach can also be used to identify additional carbonic anhydrase isoforms, such as human carbonic anhydrase I (hCA I) and II (hCA II), which have shown inhibition by related compounds wikipedia.org.

Table 1: Molecular Docking Binding Affinities of this compound and Acetazolamide to NgCA

| Compound | Target | Binding Affinity (kcal/mol) | Mode of Interaction | Citation |

| This compound | NgCA | -6.8 | Hydrogen bonding, metal-acceptor, non-polar alkyl, pi-alkyl | wikipedia.orgfishersci.ca |

| Acetazolamide | NgCA | -5.7 | Standard inhibitor binding mode (implied, for comparison) | wikipedia.orgfishersci.ca |

| This compound & Analogs | NgCA | -5.3 to -7.4 | Hydrogen bonding, ligand-metal-acceptor, hydrophobic interactions |

Development of Advanced Synthetic Analogs with Enhanced Specificity and Potency

The development of synthetic analogs of this compound represents a promising trajectory for enhancing its therapeutic profile. This involves modifying the molecular structure to improve efficacy, increase specificity for desired targets, and potentially reduce off-target effects. Structure-activity relationship (SAR) studies are fundamental in this process, guiding the design of new compounds based on the observed biological activities of existing analogs.

Computational approaches, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR), can be instrumental in predicting the geometry, electronic structure, and biological activity spectra of this compound analogs. For instance, molecular docking analysis has already revealed that this compound and its analogs exhibit binding affinities to NgCA ranging from -5.3 to -7.4 kcal/mol, with DFT-predicted binding energies from -16.5 to -43.1 kcal/mol for these sesquiterpene lactones. This data provides a foundation for rational design, allowing researchers to synthesize derivatives with improved bioavailability and specificity.

Integration of Multi-Omics and Systems Biology Approaches in Mechanism Elucidation

To gain a comprehensive and holistic understanding of this compound's mechanisms of action, integrating multi-omics and systems biology approaches is essential. Multi-omics encompasses the simultaneous analysis of various biological layers, including genomics (the study of the entire genome), transcriptomics (RNA transcripts), proteomics (proteins), metabolomics (small molecules or metabolites), and epigenomics (DNA modifications).

By combining these diverse datasets, researchers can construct a more complete model of how this compound interacts within complex biological systems. This integrated approach allows for the identification of key regulatory nodes and pathways that are modulated by the compound, revealing the functional relationships and causal interactions between its molecular components. For example, multi-omics data can substantiate findings across individual omics platforms, such as a genetic polymorphism leading to transcriptomic, proteomic, and metabolomic effects. This holistic view is crucial for unraveling complex biological interactions and for understanding the full impact of this compound on cellular and molecular processes.

Investigating Synergistic Effects with Other Preclinical Therapeutic Agents

Exploring the synergistic effects of this compound when combined with other preclinical therapeutic agents presents a promising avenue for enhancing treatment efficacy and potentially overcoming drug resistance. The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is particularly relevant in natural product research.

Given this compound's antimicrobial properties, particularly against Neisseria gonorrhoeae, investigating its combination with existing antibiotics could lead to more potent and effective treatments for resistant strains mims.com. Similarly, its suggested cytotoxic activity against cancer cell lines opens possibilities for combination therapies with conventional chemotherapeutic drugs, aiming to enhance anticancer effects while potentially reducing toxicity associated with high doses of single agents fishersci.fi. Preclinical models can be utilized to systematically explore these combinations, identifying optimal ratios and regimens that maximize therapeutic benefits. High-throughput technologies can facilitate the systematic exploration of the mode of action of combinatory drug regimes.

Q & A

Q. What experimental methodologies are employed to isolate and characterize Xerantholide from plant sources?

this compound is typically isolated via solvent extraction (e.g., dichloromethane) followed by chromatographic techniques like column chromatography. Structural elucidation relies on 1H NMR, 13C NMR, FTIR, and GC-MS to identify functional groups (e.g., α,β-unsaturated carbonyl at 1688 cm⁻¹) and stereochemistry. Challenges include resolving diastereomers due to chiral centers at positions 1, 7, 8, and 10 .

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 246.3 g/mol | |

| Key Functional Groups | C=O (1755 cm⁻¹), C=C (1632 cm⁻¹) |

Q. How is the antiplasmodial activity of this compound evaluated in vitro?

Activity is assessed via parasite lactate dehydrogenase (pLDH) assays using Plasmodium falciparum strains (e.g., 3D7). This compound’s IC₅₀ values range from 2.29–2.42 µg/mL , comparable to artemisinin derivatives. Cytotoxicity is concurrently tested on mammalian cells (e.g., CHO cells), revealing IC₅₀ values of 2.22–2.75 µg/mL , highlighting selectivity challenges .

Q. What structural features of this compound contribute to its bioactivity?

The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling interactions with biological nucleophiles (e.g., thiols in enzymes). This moiety is critical for antiplasmodial and cytotoxic effects. Sesquiterpene lactones with similar structures show IC₅₀ values of 0.1–0.4 µM against protozoans .

Advanced Research Questions

Q. How do stereoisomerism and chiral centers influence this compound’s pharmacological profile?

Diastereomers arising from chiral centers exhibit divergent chemical behaviors, affecting solubility, receptor binding, and metabolic stability. For example, methyl pechueloate (a proposed precursor) has reduced bioactivity compared to this compound, underscoring the importance of stereochemistry . Methodological solutions include chiral chromatography and computational modeling to predict isomer interactions .

Q. What strategies can mitigate this compound’s cytotoxicity while preserving antiplasmodial efficacy?

Pharmacomodulation (e.g., esterification of the lactone ring or introduction of hydrophilic groups) may reduce non-selective cytotoxicity. In silico docking studies suggest modifying the C-3 carbonyl group could enhance parasite-specific targeting .

| Modification Strategy | Expected Outcome |

|---|---|

| Esterification of lactone | Reduced interaction with host cells |

| Hydrophilic substitutions | Improved selectivity index |

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies arise from variations in assay protocols (e.g., parasite strain sensitivity, incubation time) and sample purity. Standardization using reference compounds (e.g., emetine) and orthogonal assays (e.g., SYBR Green fluorescence) improves reproducibility. For example, one study reported 0.02411 µg/mL against HeLa cells, while others noted higher values due to impurity mixtures .

Methodological Recommendations

- Data Validation : Use dose-response curves with ≥3 replicates to calculate IC₅₀ values. Include cytotoxicity indices (e.g., selectivity ratio = IC₅₀(host cell)/IC₅₀(parasite)) .

- Structural Analysis : Combine X-ray crystallography with NMR to resolve stereochemical ambiguities .

- Ethical Considerations : Prioritize in vitro models (e.g., CHO cells) before progressing to in vivo studies due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.